molecular formula C19H17NO2 B14307230 4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol CAS No. 113381-79-6

4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol

Cat. No.: B14307230
CAS No.: 113381-79-6
M. Wt: 291.3 g/mol
InChI Key: FGXMGGGZWVTYOS-UHFFFAOYSA-N
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Description

4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is a chemical compound characterized by the presence of a pyridine ring and two phenol groups attached to an ethane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol typically involves the reaction of 4-chloromethylpyridine with phenol under basic conditions. The reaction is carried out in a solvent such as ethanol, with potassium hydroxide (KOH) as the base. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with enzymes, inhibiting their activity. The pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is unique due to the presence of both pyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .

Properties

CAS No.

113381-79-6

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-1-pyridin-4-ylethyl]phenol

InChI

InChI=1S/C19H17NO2/c1-19(16-10-12-20-13-11-16,14-2-6-17(21)7-3-14)15-4-8-18(22)9-5-15/h2-13,21-22H,1H3

InChI Key

FGXMGGGZWVTYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=NC=C3

Origin of Product

United States

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